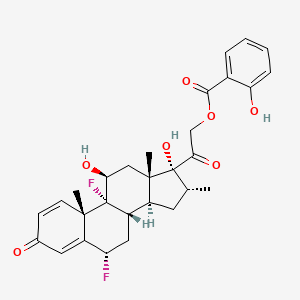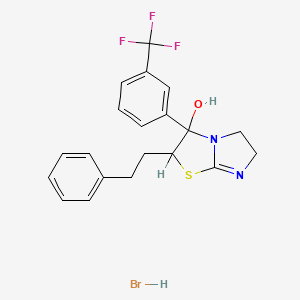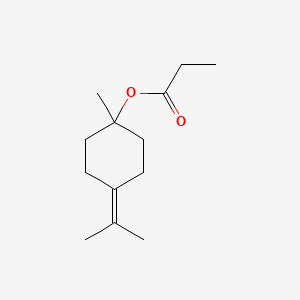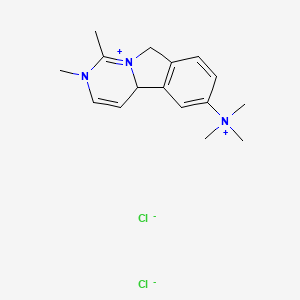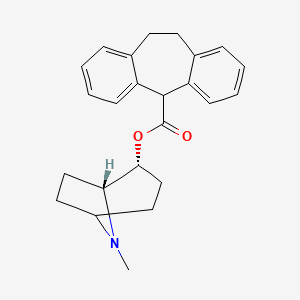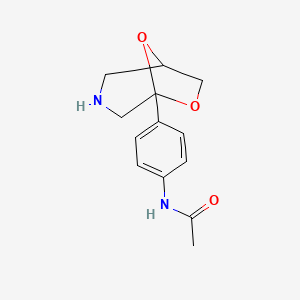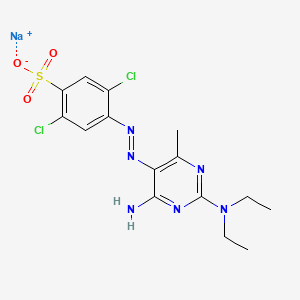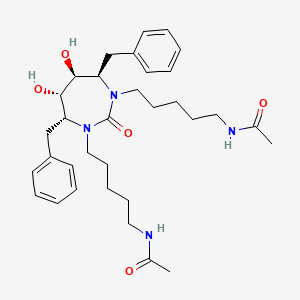
N-(5-((4R,5S,6S,7R)-3-(5-Acetylamino-pentyl)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-perhydro-1,3-diazepin-1-yl)-pentyl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(5-((4R,5S,6S,7R)-3-(5-Acetylamino-pentyl)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-perhydro-1,3-diazepin-1-yl)-pentyl)-acetamide” is a complex organic compound that belongs to the class of diazepines. This compound is characterized by its unique structure, which includes multiple functional groups such as amides, hydroxyls, and benzyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(5-((4R,5S,6S,7R)-3-(5-Acetylamino-pentyl)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-perhydro-1,3-diazepin-1-yl)-pentyl)-acetamide” typically involves multi-step organic synthesis. The process may start with the preparation of the diazepine core, followed by the introduction of the acetylamino-pentyl and dibenzyl groups. Common reagents used in these steps include protecting groups, reducing agents, and catalysts to ensure the desired stereochemistry and functional group compatibility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
“N-(5-((4R,5S,6S,7R)-3-(5-Acetylamino-pentyl)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-perhydro-1,3-diazepin-1-yl)-pentyl)-acetamide” can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids.
Reduction: The amide groups can be reduced to amines.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon for hydrogenation reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield diketones, while reduction of the amide groups may produce primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of “N-(5-((4R,5S,6S,7R)-3-(5-Acetylamino-pentyl)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-perhydro-1,3-diazepin-1-yl)-pentyl)-acetamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to “N-(5-((4R,5S,6S,7R)-3-(5-Acetylamino-pentyl)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-perhydro-1,3-diazepin-1-yl)-pentyl)-acetamide” include other diazepines with similar functional groups. Examples include:
- Diazepam
- Clonazepam
- Lorazepam
Uniqueness
The uniqueness of “this compound” lies in its specific combination of functional groups and stereochemistry, which may confer unique biological and chemical properties compared to other diazepines.
Eigenschaften
CAS-Nummer |
167826-31-5 |
|---|---|
Molekularformel |
C33H48N4O5 |
Molekulargewicht |
580.8 g/mol |
IUPAC-Name |
N-[5-[(4R,5S,6S,7R)-3-(5-acetamidopentyl)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-1,3-diazepan-1-yl]pentyl]acetamide |
InChI |
InChI=1S/C33H48N4O5/c1-25(38)34-19-11-5-13-21-36-29(23-27-15-7-3-8-16-27)31(40)32(41)30(24-28-17-9-4-10-18-28)37(33(36)42)22-14-6-12-20-35-26(2)39/h3-4,7-10,15-18,29-32,40-41H,5-6,11-14,19-24H2,1-2H3,(H,34,38)(H,35,39)/t29-,30-,31+,32+/m1/s1 |
InChI-Schlüssel |
CFFYNIWNUKREJO-ZRTHHSRSSA-N |
Isomerische SMILES |
CC(=O)NCCCCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCCCCNC(=O)C)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Kanonische SMILES |
CC(=O)NCCCCCN1C(C(C(C(N(C1=O)CCCCCNC(=O)C)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


